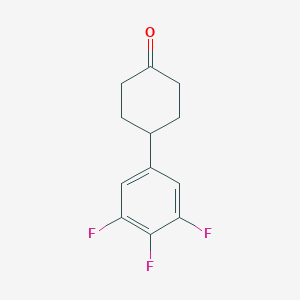

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one

概要

説明

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one is an organic compound characterized by the presence of a cyclohexanone ring substituted with a trifluorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 3,4,5-trifluorobenzene.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water.

Catalysts and Reagents: Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3). These catalysts facilitate the Friedel-Crafts acylation reaction.

Procedure: The cyclohexanone is reacted with 3,4,5-trifluorobenzene in the presence of the chosen catalyst. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

化学反応の分析

Types of Reactions

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

Oxidation: The major products are carboxylic acids or ketones, depending on the specific conditions.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituents introduced during the reaction.

科学的研究の応用

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The cyclohexanone ring provides structural rigidity, allowing for precise binding to target sites.

類似化合物との比較

Similar Compounds

- 4-(3,4-Difluorophenyl)cyclohexan-1-one

- 4-(3,5-Difluorophenyl)cyclohexan-1-one

- 4-(3,4,5-Trichlorophenyl)cyclohexan-1-one

Uniqueness

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds. This trifluorination enhances its stability and lipophilicity, making it a valuable compound for various applications.

生物活性

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its lipophilicity and stability, which are critical for biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of three fluorine atoms on the phenyl ring alters the electronic characteristics of the compound, making it a valuable candidate for various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The trifluorophenyl group enhances binding affinity to these targets, potentially modulating various biological pathways. The compound may act as a competitive inhibitor in enzymatic reactions or as a modulator of receptor activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : The compound has shown potential in alleviating pain in animal models.

- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties against certain bacterial strains.

Case Study 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the cyclohexanone structure could enhance DPP-IV inhibitory activity. This enzyme is a target for diabetes treatment, and compounds with similar structures have been shown to improve glycemic control in diabetic models. The introduction of trifluoromethyl groups has been associated with increased potency due to improved binding interactions at the active site of DPP-IV .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound reduced the expression of inflammatory markers in macrophages. The compound inhibited the NF-kB signaling pathway, leading to decreased production of TNF-alpha and IL-6. These findings suggest its potential application in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-(3,4-Difluorophenyl)cyclohexan-1-one | Moderate anti-inflammatory effects | Lacks one fluorine atom; different reactivity |

| 4-(3,5-Difluorophenyl)cyclohexan-1-one | Lower DPP-IV inhibition | Substituted at different positions |

| 3-(3,4,5-Trichlorophenyl)cyclohexanone | Antimicrobial properties | Chlorine substituents affect stability |

特性

IUPAC Name |

4-(3,4,5-trifluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWYGOFXXZVJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621308 | |

| Record name | 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160148-05-0 | |

| Record name | 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。